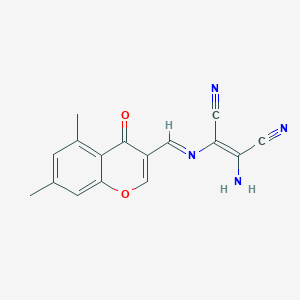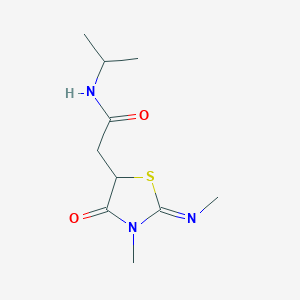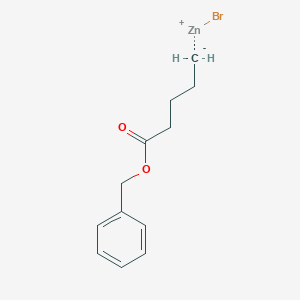
5-BenZyloxy-5-oxopentylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzyloxy-5-oxopentylzinc bromide is an organozinc compound with the molecular formula C12H15BrO2Zn. This compound is part of a class of organozinc reagents that are widely used in organic synthesis due to their versatility and reactivity. It is typically used in various chemical reactions, including cross-coupling reactions, which are essential in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 5-Benzyloxy-5-oxopentylzinc bromide typically involves the reaction of 5-benzyloxy-5-oxopentyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
5-Benzyloxy-5-oxopentyl bromide+Zn→5-Benzyloxy-5-oxopentylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Benzyloxy-5-oxopentylzinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The bromide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of benzyloxy ketones or aldehydes.
Reduction: Formation of benzyloxy alcohols.
Substitution: Formation of substituted benzyloxy derivatives.
Aplicaciones Científicas De Investigación
5-Benzyloxy-5-oxopentylzinc bromide has several applications in scientific research:
Chemistry: Used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Biology: Utilized in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Employed in the development of drug candidates and medicinal chemistry.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-Benzyloxy-5-oxopentylzinc bromide involves the formation of a reactive organozinc intermediate, which can participate in various nucleophilic addition and substitution reactions. The zinc atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the negative charge on the carbon atom.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Ethoxy-5-oxopentylzinc bromide
- 4-Ethoxy-4-oxobutylzinc bromide
- 3-Ethoxy-3-oxopropylzinc bromide
Uniqueness
5-Benzyloxy-5-oxopentylzinc bromide is unique due to its benzyloxy group, which provides additional stability and reactivity compared to other similar compounds. This makes it particularly useful in the synthesis of complex organic molecules.
Propiedades
Fórmula molecular |
C12H15BrO2Zn |
|---|---|
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
benzyl pentanoate;bromozinc(1+) |
InChI |
InChI=1S/C12H15O2.BrH.Zn/c1-2-3-9-12(13)14-10-11-7-5-4-6-8-11;;/h4-8H,1-3,9-10H2;1H;/q-1;;+2/p-1 |
Clave InChI |
JCJZRXHWVZLWFK-UHFFFAOYSA-M |
SMILES canónico |
[CH2-]CCCC(=O)OCC1=CC=CC=C1.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



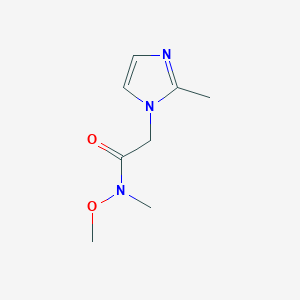
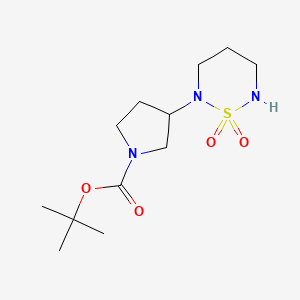

![methyl (1R,9S,11S,14E,15R,17S)-19-(acetyloxymethyl)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B14871072.png)
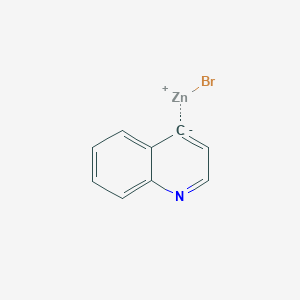
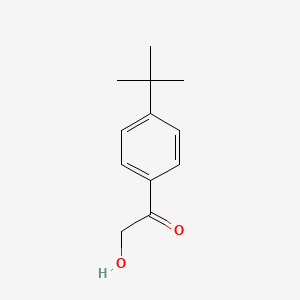
![2-(Methylsulfonyl)-2-azaspiro[3.5]nonan-7-one](/img/structure/B14871102.png)

